1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate

説明

Synthesis Analysis

The synthesis of pyrazoles involves a variety of methods. One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, providing pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

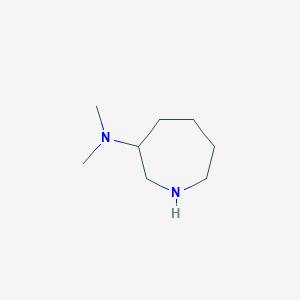

The molecular structure of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate is represented by the formula C11H16N2O5. The InChI code for this compound is 1S/C12H15F3N2O4/c1-5-20-9(18)7-6-16-17(8(7)12(13,14)15)10(19)21-11(2,3)4/h6H,5H2,1-4H3 .Chemical Reactions Analysis

The chemical reactions involving pyrazoles are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 240.26 g/mol. The compound is a solid and has a predicted density of 1.250±0.06 g/cm3 .科学的研究の応用

Synthesis of Novel Compounds

Researchers have explored the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, employing tert-butyl nitrite in the presence of trimethylsilyl halides. This novel method involves the diazotization of amino derivatives and subsequent treatment with iodine/TEA followed by NaBH4 for mild decarboxylation, leading to the formation of 8-halo-substituted derivatives with potential applications in drug development and materials science (Ivanov et al., 2017).

Antitumor Agents

The synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents involves a four-step strategy, including a nucleophilic aromatic displacement (S(N)Ar) and a solvent-free approach. This synthesis pathway highlights the versatility of pyrazole derivatives in generating compounds with significant antitumor activity against various cancer cell lines, demonstrating their importance in pharmaceutical research (Abonía et al., 2011).

Reactivity Studies

Research on the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, particularly focusing on acylation reactions, contributes to a deeper understanding of the chemical properties of these compounds. Such studies are crucial for designing more effective synthesis routes for pharmaceuticals and agrochemicals (Mironovich & Shcherbinin, 2014).

Fluoroalkyl-Substituted Pyrazoles

The synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids on a multigram scale demonstrates the potential of pyrazole derivatives in material science and pharmaceutical research. The ability to introduce fluorinated groups into the pyrazole ring can lead to compounds with unique physical and chemical properties, useful in various applications (Iminov et al., 2015).

Carbon Dioxide Fixation

The use of a bifunctional frustrated Lewis pair based on a pyrazole framework for the fixation of carbon dioxide and related small molecules showcases the environmental applications of pyrazole derivatives. This research opens new avenues for utilizing such compounds in carbon capture and storage technologies, contributing to efforts in reducing greenhouse gas emissions (Theuergarten et al., 2012).

Safety and Hazards

The safety information for 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate includes hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

作用機序

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability. For instance, acidic conditions may enhance its solubility, while high temperatures could degrade it.

Its potential therapeutic benefits warrant continued investigation

特性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl pyrazole-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-5-16-9(14)8-6-12-13(7-8)10(15)17-11(2,3)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJCPQXLPDDCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732948 | |

| Record name | 1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405103-00-6 | |

| Record name | 1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)

![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)

![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)

![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B1526299.png)